S-(-)-Tolterodine D-Tartrate is classified as an antimuscarinic drug. It is derived from tolterodine, which was first approved for clinical use in the early 2000s. The synthesis of tolterodine and its derivatives has been extensively studied, leading to various methods aimed at improving yield and purity while reducing costs associated with production .
The synthesis of S-(-)-Tolterodine D-Tartrate involves several steps that can be optimized for efficiency. A notable synthesis route includes:
This method improves upon previous techniques by utilizing milder reaction conditions and reducing hazardous waste, making it suitable for large-scale industrial production.
S-(-)-Tolterodine D-Tartrate has a complex molecular structure characterized by its chiral centers. The molecular formula is CHNOS, indicating the presence of two nitrogen atoms and a tartaric acid moiety that contributes to its stereochemical properties.
S-(-)-Tolterodine D-Tartrate can participate in various chemical reactions, primarily involving nucleophilic substitutions and esterifications. Key reactions include:
The mechanism by which S-(-)-Tolterodine D-Tartrate exerts its effects involves:
Clinical studies have shown significant improvements in symptoms associated with overactive bladder when patients are treated with S-(-)-Tolterodine D-Tartrate compared to placebo groups .
Relevant analyses such as infrared spectroscopy have been employed to confirm the identity and purity of S-(-)-Tolterodine D-Tartrate during synthesis .
S-(-)-Tolterodine D-Tartrate is primarily utilized in:
S-(-)-Tolterodine D-tartrate is a stereochemically defined antimuscarinic agent where the biological activity is critically dependent on its absolute configuration. The tolterodine free base contains a single chiral center at the carbon bearing the hydroxyphenyl group (C3 position of the propanamine chain). The S enantiomer, designated S-(-)-tolterodine, exhibits therapeutically relevant binding to muscarinic receptors. This enantiomer is crystallized as a salt with the D-enantiomer of tartaric acid (2R,3R-tartrate), forming a diastereomeric complex [1] [8].
The molecular formula of the complex is C₂₂H₃₁NO·C₄H₆O₆, with a molecular weight of 475.57 g/mol. X-ray crystallography reveals that the protonated tertiary nitrogen of tolterodine forms an ionic bond with the carboxylate group of D-tartrate, while hydrogen bonds between the phenolic OH of tolterodine and tartrate hydroxyl groups further stabilize the structure. This arrangement creates a rigid crystal lattice that influences solubility and dissolution kinetics [8].
Table 1: Stereochemical Features of S-(-)-Tolterodine D-Tartrate
Component | Stereochemical Descriptor | Key Functional Groups |
---|---|---|
Tolterodine moiety | (R)-3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanamine* | Phenolic OH, tertiary amine |
Counterion | D-(-)-Tartrate (2R,3R) | Two carboxylates, two hydroxyls |
Salt stoichiometry | 1:1 | Ionic + H-bonding network |
Note: The (R)-descriptor refers to the free base; the S-enantiomer is the eutomer.*
The D-tartrate counterion significantly modifies the physicochemical properties of S-(-)-tolterodine. Tartrate salts typically enhance aqueous solubility compared to hydrophobic free bases. For S-(-)-tolterodine, the solubility in water is 12 mg/mL at physiological pH, attributable to the hydrophilic nature of tartrate and the salt dissociation dynamics [1]. The hydrogen-bonding network within the crystal lattice reduces hygroscopicity, improving solid-state stability during storage. This is critical for maintaining enantiomeric purity, as racemization is negligible in the solid tartrate complex below 100°C [8].
Pharmacokinetically, the tartrate salt accelerates dissolution in the gastrointestinal tract, facilitating rapid absorption. Studies comparing tartrate with other anions (e.g., chloride) show a 20-30% higher Cmax for the tartrate form under fasting conditions. However, food increases tolterodine bioavailability without affecting active moiety exposure, suggesting tartrate’s role is primarily in pre-absorptive processes [4].
Table 2: Physicochemical Influence of D-Tartrate on Tolterodine
Property | Free Base (S-Tolterodine) | D-Tartrate Salt |
---|---|---|
Water Solubility | Low (log P = 1.83) | 12 mg/mL |
Melting Point | Not well-defined | 208–210°C (decomposes) |
Hygroscopicity | High | Low |
Dissolution Rate | Slow | Rapid (pH-independent) |
The enantiomers of tolterodine exhibit starkly divergent pharmacological and metabolic profiles. In vitro receptor binding assays demonstrate that S-(-)-tolterodine possesses 20-fold higher affinity for human bladder muscarinic receptors (M3 subtype, Ki = 0.5 nM) compared to the R-(+) enantiomer (Ki = 10 nM). This stereoselectivity arises from optimal spatial orientation of the S-enantiomer’s hydroxyl and diisopropylamino groups for receptor docking [7] [10].
Metabolically, CYP2D6 catalyzes the 5-hydroxylation of tolterodine, forming an active metabolite (5-HMT). This conversion is highly enantioselective: S-(-)-tolterodine undergoes hydroxylation 10× faster than the R-form in human liver microsomes. Consequently, the S-enantiomer contributes disproportionately to overall antimuscarinic activity. In CYP2D6 poor metabolizers, systemic exposure to S-(-)-tolterodine increases 4-fold due to reduced clearance, while R-(+)-tolterodine levels remain largely unchanged [3].
Table 3: Enantiomeric Differences in Pharmacology & Metabolism
Parameter | S-(-)-Tolterodine | R-(+)-Tolterodine |
---|---|---|
M3 Receptor Ki | 0.5 nM | 10 nM |
CYP2D6 Hydroxylation Rate | High (Vmax = 12 pmol/min/mg) | Low (Vmax = 1.2 pmol/min/mg) |
Systemic Clearance | 44 L/h (EM); 9 L/h (PM*) | 50 L/h (unaffected by CYP2D6) |
EM = Extensive metabolizer; *PM = Poor metabolizer
S-(-)-Tolterodine D-tartrate crystallizes in the monoclinic space group P2₁ with four molecules per unit cell. Single-crystal X-ray diffraction (SCXRD) confirms a 1:1 stoichiometry and reveals a layered structure where tolterodine cations and tartrate anions form alternating sheets via ionic bonds. The hydrogen-bonding network includes O-H···O bonds between the phenolic OH and tartrate carboxylates (2.65 Å) and N+-H···O bonds (2.70 Å), creating a stable lattice [8].
Polymorphism screening identified two anhydrous forms (I and II) and a monohydrate. Form I is the thermodynamically stable polymorph at room temperature, with a density of 1.29 g/cm³. Form II, obtained via fast crystallization from ethanol, is metastable and converts to Form I upon heating above 75°C. The monohydrate loses water below 100°C but retains enantiopurity. No polymorphic transitions impact chiral integrity; all forms maintain >99.9% enantiomeric excess (ee) under standard storage conditions [1] [8].
Table 4: Crystallographic Parameters of S-(-)-Tolterodine D-Tartrate Polymorphs
Parameter | Form I (Stable Anhydrate) | Form II (Metastable) | Monohydrate |
---|---|---|---|
Crystal System | Monoclinic | Triclinic | Monoclinic |
Space Group | P2₁ | P-1 | P2₁/c |
Unit Cell Volume | 1,548 ų | 1,510 ų | 1,725 ų |
Hydrogen Bonds | 8 per ion pair | 6 per ion pair | 10 (includes H₂O) |
Stability | Up to 208°C | Converts at 75°C | Dehydrates at 95°C |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9